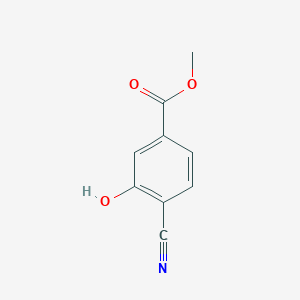

Methyl 4-cyano-3-hydroxybenzoate

Beschreibung

Significance and Research Context of Benzoic Acid Esters

Benzoic acid and its ester derivatives are a class of compounds widely distributed in nature and extensively used across various industries. researchgate.net They are fundamental building blocks in organic synthesis and are valued for their broad spectrum of applications. biosynth.com Industrially, benzoic acid esters like butyl benzoate (B1203000) and benzyl benzoate are utilized as solvents for cellulose esters, materials for plasticizers, and as dye carriers for polyester fibers. acs.org Certain glycol dibenzoate plasticizers have seen increased demand due to environmental concerns surrounding phthalate-based alternatives. researchgate.net

In the pharmaceutical and food industries, these compounds are recognized for their preservative qualities, effectively inhibiting the growth of fungi and bacteria. biosynth.comatamanchemicals.com Their mild acidity and antimicrobial properties make them suitable for use as lubricants in tablet and capsule manufacturing and as preservatives in food and cosmetics. biosynth.comatamanchemicals.com Furthermore, the aromatic nature of many benzoic acid esters lends them pleasant fragrances, leading to their use as additives in foods and perfumes. biosynth.com The versatility and reactivity of benzoic acid and its esters ensure their continued importance as a subject of academic and industrial research. researchgate.netresearcher.life

Overview of the Chemical Compound's Research Trajectory

Methyl 4-cyano-3-hydroxybenzoate is primarily recognized as a valuable chemical intermediate in the synthesis of more complex molecules. Its research trajectory is closely linked to its utility as a building block in multi-step synthetic processes. For instance, it serves as a precursor in the preparation of other chemical entities for research and development purposes. aromsyn.com

Patented methods for its synthesis highlight its importance in industrial and pharmaceutical chemistry. One such method describes a two-step process starting from methyl 4-hydroxybenzoate, which is first formylated and then converted to the nitrile. google.com This process is noted for avoiding the use of highly toxic reagents like cuprous cyanide, making it more suitable for large-scale industrial production. google.com The development of efficient and cost-effective synthesis routes underscores the compound's value to the chemical industry. google.com Further technical disclosures reveal its role as an intermediate, for example, in processes leading to compounds like methyl 3-cyano-4-isobutoxybenzoate. tdcommons.org

Aromatic Nitriles and Hydroxylated Esters: A Focus on Reactive Sites

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the hydroxyl group, and the cyano (nitrile) group, all attached to a central benzene (B151609) ring.

Aromatic Nitriles: The nitrile group (-C≡N) attached to an aromatic ring is a powerful electron-withdrawing group, which significantly influences the reactivity of the benzene ring. fiveable.me This group is strongly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub Common reactions involving aromatic nitriles include:

Hydrolysis: The nitrile group can be hydrolyzed in acidic or basic conditions to first form an amide and then a carboxylic acid. pressbooks.pubnumberanalytics.com

Reduction: Nitriles can be reduced to form primary amines. numberanalytics.com

Cycloaddition: They can participate in cycloaddition reactions, for example, with azides to form tetrazoles. numberanalytics.comnumberanalytics.com

The presence of the nitrile group makes these compounds valuable intermediates for synthesizing a wide range of other functional groups and heterocyclic systems. numberanalytics.comnih.gov

Hydroxylated Esters: The hydroxyl (-OH) and ester (-COOCH₃) groups also confer specific reactivity. The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, to facilitate nucleophilic substitution reactions. libretexts.org It can also be alkylated or acylated. nih.gov The ester group itself can undergo reactions such as:

Hydrolysis: Cleavage back to the corresponding carboxylic acid and alcohol.

Transesterification: Reaction with another alcohol to form a different ester. acs.org

Aminolysis: Reaction with amines to form amides.

Reaction with Hydroxylamine (B1172632): Conversion of the ester to a hydroxamic acid. nih.gov

The combination of these functional groups in this compound creates a molecule with multiple reactive sites, offering chemists a versatile platform for constructing more complex molecular architectures.

| Functional Group | Type of Reaction | Potential Product |

| Aromatic Nitrile | Hydrolysis | Carboxylic Acid / Amide pressbooks.pubnumberanalytics.com |

| Reduction | Primary Amine numberanalytics.com | |

| Cycloaddition | Tetrazole numberanalytics.comnumberanalytics.com | |

| Hydroxyl Group | Esterification / Alkylation | Ether / Ester nih.gov |

| Methyl Ester | Hydrolysis | Carboxylic Acid acs.org |

| Transesterification | Different Ester acs.org | |

| Aminolysis | Amide |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEARWYDVSYTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586364 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6520-87-2 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 4 Cyano 3 Hydroxybenzoate

Established Synthetic Routes and Reaction Conditions

The primary route for synthesizing Methyl 4-cyano-3-hydroxybenzoate involves the strategic introduction of functional groups onto a benzoate (B1203000) backbone. A common and effective pathway begins with a precursor molecule, such as methyl 3-hydroxybenzoate, and sequentially adds the cyano group. An alternative approach involves the synthesis of the corresponding carboxylic acid, 4-cyano-3-hydroxybenzoic acid, followed by esterification.

A notable method for the synthesis of a related isomer, methyl 3-cyano-4-hydroxybenzoate, involves a two-step process that avoids the use of highly toxic cyanides like cuprous cyanide. google.comgoogle.com This process first introduces a formyl group and then converts it into a cyano group, a strategy that is also applicable for the synthesis of this compound and is considered more suitable for industrial production due to its enhanced safety profile. google.comgoogle.com

Esterification Approaches

Esterification is a fundamental reaction in the synthesis of this compound, typically occurring as the final step after the aromatic ring has been appropriately functionalized. The direct esterification of 4-cyano-3-hydroxybenzoic acid is a straightforward approach.

One established method for esterification is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the preparation of methyl esters, methanol is the alcohol of choice. For instance, the synthesis of methyl 4-hydroxybenzoate from 4-hydroxybenzoic acid is achieved by heating a solution of the acid in methanol with a catalytic amount of sulfuric acid. tdcommons.org This reaction is heated to reflux (65-70°C) to drive the equilibrium towards the product. tdcommons.org After the reaction, the excess solvent is removed, and the product is isolated through a workup procedure involving neutralization and extraction. tdcommons.org

The general principle of esterification is also applied in the synthesis of various cyanated esters. google.com While the specific substrate may differ, the core reaction of activating the carboxylic acid towards nucleophilic attack by the alcohol remains the central strategy. The reverse reaction, the hydrolysis of the ester bond back to a carboxylic acid and an alcohol, is also well-documented, particularly for parabens (esters of 4-hydroxybenzoic acid). nih.gov

Table 1: Example of Esterification Reaction Conditions

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Data sourced from Technical Disclosure Commons. tdcommons.org

Introduction of Cyano and Hydroxyl Functionalities

The precise placement of the cyano and hydroxyl groups on the benzene (B151609) ring is critical. Gem-hydroxynitriles, known as cyanohydrins, are compounds where a hydroxyl and a cyano group are attached to the same carbon, typically formed by adding HCN to aldehydes or ketones. learncbse.in However, for aromatic systems like this compound, the functional groups are attached to different carbons of the benzene ring, requiring regioselective synthetic strategies.

A powerful method for introducing a cyano group ortho to a hydroxyl group involves the conversion of a formyl group. google.comgoogle.com This is particularly advantageous as it circumvents the use of more hazardous cyanating agents. google.com In a process developed for a related isomer, methyl 3-formyl-4-hydroxybenzoate is reacted with hydroxylamine (B1172632) hydrochloride in a mixed solvent system of acetonitrile and N,N-dimethylformamide. google.com The addition of acetyl chloride facilitates the dehydration of the intermediate oxime to the nitrile. google.com The reaction is heated to 80°C for two hours to ensure complete conversion. google.com This transformation from a formyl group to a cyano group is efficient and suitable for large-scale production. google.comgoogle.com

The synergistic effects of having both cyano and hydroxyl functionalities on a molecule are of interest in materials science, for example in photocatalysis, which underscores the importance of developing synthetic routes to such bifunctional molecules. researchgate.netmdpi.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. For the synthesis of this compound and its derivatives, this includes avoiding toxic reagents and employing advanced energy sources to drive reactions.

A key green chemistry consideration is the avoidance of toxic reagents like cuprous cyanide, which has been a traditional reagent for introducing cyano groups onto aromatic rings. google.com The development of alternative pathways, such as the conversion of a formyl group to a cyano group, represents a significant step forward in making the synthesis safer and more suitable for industrial application. google.comgoogle.com

Sonochemical Approaches to Hydroxylated Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, offers a non-conventional energy source that can enhance reaction rates and yields. Ultrasound irradiation of aqueous solutions can lead to the formation of highly reactive hydroxyl radicals (•OH). researchgate.net The production of these radicals is a key mechanism in sonochemical synthesis and can be influenced by factors such as the pH of the solution. researchgate.net

The synthesis of hydroxylated compounds can be promoted by these sonochemically generated radicals. Studies on the reaction between hydroxyl radicals and benzoic acid have shown that addition reactions are a primary pathway, leading to the formation of hydroxybenzoic acids. rsc.org Furthermore, sonochemical methods have been proven effective in synthesizing hydroxyl-containing inorganic materials like hydroxyapatite, where ultrasound irradiation was found to be more efficient than conventional heating. researchgate.net This suggests that sonochemical approaches could be a viable and efficient method for the hydroxylation of benzoate precursors, potentially reducing reaction times and energy consumption.

Ortho-Formylation as a Derivatization Pathway

Ortho-formylation is a crucial derivatization technique that allows for the regioselective introduction of an aldehyde group at the position adjacent to a phenolic hydroxyl group. This method is the first step in a key pathway to synthesizing cyanohydroxybenzoates. google.comgoogle.com

The reaction, based on the work of Hofsløkken and Skattebøl, typically employs anhydrous magnesium dichloride and paraformaldehyde in a solvent like tetrahydrofuran (THF). orgsyn.org The phenol is added to the mixture along with a base, such as triethylamine, and heated to reflux. orgsyn.org This method is highly regioselective, yielding exclusively the ortho-formylation product with no bis-formylation observed. orgsyn.org

This formylation method is robust and tolerates a wide range of other functional groups on the phenol ring, including electron-withdrawing groups like esters and cyano groups. orgsyn.org While these groups may slow the reaction rate, the desired ortho-formylated product can still be obtained in high yield. orgsyn.org This tolerance is critical when the starting material is a substituted phenol, such as methyl 3-hydroxybenzoate, on the pathway to producing this compound.

Table 2: General Conditions for Ortho-Formylation of Phenols

| Substrate | Reagents | Base | Solvent | Conditions | Product |

|---|

Data sourced from Organic Syntheses Procedure. orgsyn.org

Synthesis of Key Precursors and Analogues

A primary precursor is 4-cyano-3-hydroxybenzoic acid. This compound can then be esterified to yield the final product. Another key precursor is methyl 3-hydroxybenzoate, which can be functionalized through ortho-formylation and subsequent conversion of the formyl group to a nitrile.

The synthesis of analogues is also important for structure-activity relationship studies. An example is the preparation of methyl 3-cyano-4-isobutyl benzoate, which starts from methyl 4-hydroxybenzoate. tdcommons.org This precursor is first formylated using hexamethylenetetramine in methanesulfonic acid, followed by subsequent steps to yield the final analogue. tdcommons.org Another related analogue is Methyl 4-cyano-3-methoxybenzoate, where the hydroxyl group is protected as a methyl ether. benchchem.com

The synthesis of methyl 4-hydroxybenzoate itself, a common starting material, is typically achieved through the acid-catalyzed esterification of 4-hydroxybenzoic acid in methanol. tdcommons.org

Pathways from Methyl 4-Hydroxybenzoate

A prominent and industrially viable route for the preparation of this compound commences with Methyl 4-hydroxybenzoate. This pathway typically involves a two-step sequence: the introduction of a formyl group onto the aromatic ring, followed by the conversion of this aldehyde functionality into a nitrile.

A patented method outlines a specific and efficient process for this transformation. google.com The initial step involves the formylation of Methyl 4-hydroxybenzoate to yield Methyl 3-formyl-4-hydroxybenzoate. google.com This reaction is carried out using paraformaldehyde in the presence of magnesium chloride and triethylamine in a dichloromethane solvent. The mixture is heated overnight to facilitate the reaction. google.com

The subsequent step focuses on the conversion of the intermediate, Methyl 3-formyl-4-hydroxybenzoate, into the target compound, this compound. google.com This is achieved by reacting the formyl derivative with hydroxylamine hydrochloride in a mixed solvent system of acetonitrile and N,N-dimethylformamide, with the addition of acetyl chloride. The reaction is heated to drive the conversion of the aldehyde to the nitrile. google.com This two-step process is reported to have a combined yield of 42%. google.com An advantage of this method is the avoidance of highly toxic cyanide reagents like cuprous cyanide, making it more suitable for industrial-scale production. google.com

The formylation of phenols, the first step in this synthesis, is a classic transformation in organic chemistry, and several named reactions can be employed, although the patented method above describes a specific set of reagents. These classical methods include:

The Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols. wikipedia.orgbyjus.com The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org

The Duff Reaction: This method employs hexamine as the formylating agent in the presence of an acid and is typically used for the ortho-formylation of highly activated aromatic compounds like phenols. wikipedia.org

The Gattermann Reaction: This reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. collegedunia.comwikipedia.org A modification of this reaction, known as the Adams modification, generates hydrogen cyanide in situ from zinc cyanide and hydrochloric acid to avoid handling the highly toxic HCN gas. thermofisher.com

The conversion of the formyl group to a cyano group is also a well-established transformation with various available methods. The patented method utilizes hydroxylamine hydrochloride, which is a common approach to convert aldehydes to oximes, followed by dehydration to the nitrile.

Table 1: Key Reagents for the Synthesis of this compound from Methyl 4-hydroxybenzoate

| Step | Reagent | Role |

| Formylation | Methyl 4-hydroxybenzoate | Starting Material |

| Paraformaldehyde | Formylating Agent | |

| Magnesium chloride | Lewis Acid | |

| Triethylamine | Base | |

| Dichloromethane | Solvent | |

| Cyanation | Methyl 3-formyl-4-hydroxybenzoate | Intermediate |

| Hydroxylamine hydrochloride | Reagent for Oxime Formation | |

| Acetonitrile/N,N-dimethylformamide | Solvent | |

| Acetyl chloride | Dehydrating Agent |

Related Cyano-Hydroxybenzoic Acid Derivatives

The synthesis of various positional isomers of cyano-hydroxybenzoic acids and their derivatives involves a range of strategic approaches, often tailored to the specific substitution pattern desired.

One common strategy for the synthesis of cyanophenols is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction allows for the conversion of an aryl diazonium salt, typically prepared from the corresponding aniline, into a nitrile using a copper(I) cyanide catalyst. wikipedia.orgbyjus.com For instance, 4-aminobenzoic acid can be converted to 4-hydroxybenzoic acid via diazotization followed by decomposition of the diazonium salt in the presence of water. youtube.com A similar approach can be envisioned for the synthesis of cyano-hydroxybenzoic acids by starting with an aminohydroxybenzoic acid.

Another approach involves the cyanation of a halo-substituted precursor . For example, 4-cyanophenol can be produced through the reaction of 4-bromophenol with copper(I) cyanide. chemicalbook.com Similarly, the synthesis of 2-amino-5-cyanobenzoic acid derivatives has been achieved by reacting a bromo-substituted 2-aminobenzoic acid derivative with a metal cyanide reagent in the presence of a copper(I) salt. google.com

The synthesis of 3-cyano-2-hydroxy-5-methylbenzoic acid can be achieved through the nucleophilic substitution of a suitable precursor, such as a 3-chloromethyl benzoate derivative, with a cyanide source in an alkaline medium. evitachem.com A patented method describes the regioselective cyanation of ortho-hydroxy benzoic acid derivatives at the C3 position using a cyanide source in a biphasic solvent system with a phase-transfer catalyst. evitachem.com

The synthesis of other isomers, such as 4-cyano-2-hydroxybenzoic acid and 5-cyano-2-hydroxybenzoic acid , can also be approached through various synthetic routes, often involving the strategic introduction of the cyano and hydroxyl groups onto the benzoic acid framework.

Table 2: General Strategies for the Synthesis of Cyano-Hydroxybenzoic Acid Derivatives

| Synthetic Strategy | Description | Example Application |

| Sandmeyer Reaction | Conversion of an amino group to a cyano group via a diazonium salt intermediate using a copper(I) cyanide catalyst. | Synthesis of benzonitriles from anilines. |

| Cyanation of Halo-Precursors | Nucleophilic substitution of a halogen atom (e.g., Br, Cl) with a cyanide group, often catalyzed by a copper salt. | Preparation of 4-cyanophenol from 4-bromophenol. |

| Formylation followed by Cyanation | Introduction of a formyl group onto a phenol, followed by its conversion to a nitrile. | Synthesis of this compound. |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Cyano 3 Hydroxybenzoate

Reactivity Profile of the Cyano Group

The cyano group (-C≡N) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The cyano group itself is susceptible to nucleophilic attack, although this is less common than reactions involving the other functional groups on the benzene (B151609) ring. More significantly, the electron-withdrawing nature of the cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to it. However, in methyl 4-cyano-3-hydroxybenzoate, the positions are already substituted.

A key synthetic transformation involving the cyano group is its conversion from an aryl halide. For instance, this compound can be prepared from methyl 4-bromo-3-hydroxybenzoate via a palladium-catalyzed cyanation reaction using zinc cyanide. epo.org This reaction is a powerful method for introducing the cyano group onto an aromatic ring. epo.org

| Reactant | Reagent | Catalyst | Product | Reference |

| Methyl 4-bromo-3-hydroxybenzoate | Zinc cyanide | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | This compound | epo.org |

| Methyl 3-Hydroxy-4-iodobenzoate | Zinc(II)cyanide | Tetrakis(triphenylphosphine)palladium | This compound | google.comgoogle.com |

Condensation Reactions

While direct condensation reactions with the cyano group of this compound are not extensively documented in the provided search results, the cyano group is known to participate in various condensation reactions in other contexts. These can include reactions with nucleophiles to form heterocyclic systems. The presence of the activating hydroxyl and ester groups could potentially facilitate such transformations under specific conditions.

Role of the Hydroxyl Group in Reactivity and Intermolecular Interactions

The phenolic hydroxyl group (-OH) is a key determinant of the molecule's reactivity, participating in hydrogen bonding and serving as a site for various chemical modifications.

Hydrogen Bonding Phenomena

The hydroxyl group is a hydrogen bond donor, and the oxygen atoms of the hydroxyl, ester, and cyano groups can act as hydrogen bond acceptors. ambeed.comaablocks.com This capacity for hydrogen bonding significantly influences the physical properties of this compound, such as its melting point and solubility. cymitquimica.com Intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates in the solid state and in solution.

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | ambeed.comaablocks.com |

| Hydrogen Bond Acceptor Count | 4 | ambeed.com |

| Topological Polar Surface Area | 70.32 Ų | ambeed.com |

O-Alkylation and Acylation Reactions

The hydroxyl group is readily deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.

O-Alkylation:

O-alkylation is a common reaction for this compound, often used to introduce various side chains in the synthesis of more complex molecules. For example, it can be reacted with alkyl halides in the presence of a base like sodium hydride or potassium carbonate to yield the corresponding ether derivatives. rsc.orggoogle.com

A specific example is the reaction with 2-(dimethylamino)ethyl methanesulfonate in the presence of cesium carbonate to produce methyl 3-(2-(dimethylamino)ethoxy)-4-cyanobenzoate. epo.org Another documented O-alkylation involves reacting this compound with 2-chloro-N-(5-chloropyridin-2-yl)acetamide using potassium carbonate as the base and sodium iodide as a catalyst. google.com

| Alkylating Agent | Base | Product | Reference |

| Alkyl halide | Sodium Hydride | O-alkylated product | rsc.org |

| 2-chloro-N-(5-chloropyridin-2-yl)acetamide | Potassium Carbonate, Sodium Iodide | 2-(2-Cyano-5-methoxycarbonyl-phenoxy)-N-(5-chloropyridin-2-yl)acetamide | google.com |

| 2-(dimethylamino)ethyl methanesulfonate | Cesium Carbonate | methyl 3-(2-(dimethylamino)ethoxy)-4-cyanobenzoate | epo.org |

O-Acylation:

Similar to alkylation, the hydroxyl group can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an ester functionality at the 3-position. While specific examples of O-acylation of this compound were not detailed in the search results, this is a standard transformation for phenolic compounds.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of this compound are not extensively reported in the provided search results. However, the mechanisms of the individual reactions it undergoes are well-established in organic chemistry.

The O-alkylation of the hydroxyl group proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The use of a strong base like sodium hydride ensures complete deprotonation, leading to a faster reaction rate. rsc.org

The palladium-catalyzed cyanation reaction to form this compound from its corresponding aryl halide involves a catalytic cycle. This cycle typically includes oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the cyanide source (e.g., from zinc cyanide), and finally reductive elimination to yield the aryl nitrile and regenerate the palladium(0) catalyst. epo.orggoogle.comgoogle.com

Further research would be beneficial to elucidate the specific kinetics and to perform detailed mechanistic studies on the various transformations of this versatile compound.

Stability and Transformational Capabilities in Chemical Processes

This compound is a versatile intermediate in organic synthesis, possessing multiple reactive sites that allow for a variety of chemical transformations. Its stability and reactivity are influenced by the interplay of the electron-withdrawing cyano and methyl ester groups and the electron-donating hydroxyl group on the benzene ring.

The stability of this compound is comparable to other phenolic esters. The ester group is susceptible to hydrolysis under basic conditions, which would yield 4-cyano-3-hydroxybenzoic acid. Aqueous solutions of a similar compound, Methyl 4-hydroxybenzoate, are known to be stable at acidic to neutral pH (pH 3-6) for extended periods at room temperature. However, at a pH of 8 or higher, hydrolysis becomes significant. atamanchemicals.com The compound is generally stable under normal storage conditions, though it is incompatible with strong oxidizing agents and strong bases. atamanchemicals.com

The transformational capabilities of this compound are primarily centered around the reactivity of its three functional groups: the hydroxyl, the cyano, and the methyl ester groups.

Reactions of the Hydroxyl Group:

The phenolic hydroxyl group is a key site for transformations, most notably etherification. In the synthesis of the gout medication Febuxostat, this compound is a crucial intermediate. The synthesis involves the alkylation of the hydroxyl group with isobutyl bromide in the presence of a base like potassium carbonate to form ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. epo.org This reaction highlights the nucleophilic character of the phenoxide ion generated under basic conditions.

Reactions of the Cyano Group:

The cyano group is a versatile functional group that can undergo a variety of transformations. researchgate.net In the context of Febuxostat synthesis, the cyano group of a derivative of this compound is converted into a thiazole ring. epo.orgepo.org This transformation typically involves reaction with a source of sulfur and an alpha-haloketone.

Generally, the cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. justia.comgoogle.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.org Furthermore, the cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Reactions of the Methyl Ester Group:

The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. atamanchemicals.com This is a common transformation in the final steps of synthesizing carboxylic acid-containing target molecules, such as Febuxostat. google.com

The following tables summarize some of the key transformations involving this compound and its derivatives.

Table 1: Etherification of a Derivative of this compound

| Reactant | Reagent | Product | Conditions | Reference |

| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Isobutyl bromide, Potassium carbonate | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Dimethylformamide, 75 °C, 15 hours | epo.org |

Table 2: General Transformations of the Cyano Group

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid or Amide | justia.comgoogle.com |

| Reduction | LiAlH₄, then H₂O | Primary amine | libretexts.org |

| Reaction with Grignard Reagent | 1. RMgX, 2. H₃O⁺ | Ketone |

Table 3: Hydrolysis of the Ester Group in a Febuxostat Intermediate

| Reactant | Reagent | Product | Conditions | Reference |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Potassium carbonate, Methanol/Water | Febuxostat | Reflux, 2-3 hours | epo.org |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Cyano 3 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The single methyl group (–OCH₃) would appear as a sharp singlet, anticipated in the range of 3.8 to 3.9 ppm. rsc.org The three aromatic protons will be in the downfield region (7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl, cyano, and methyl ester substituents.

In the ¹³C-NMR spectrum, distinct resonances for each carbon atom are expected. The carbonyl carbon of the ester group is typically found significantly downfield, around 165-167 ppm. rsc.org The carbon of the cyano group would appear in the 115-120 ppm range. Aromatic carbons would resonate between 110 and 140 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The methyl carbon of the ester group is expected at approximately 52 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-cyano-3-hydroxybenzoate

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| -OCH₃ | ~3.9 | Singlet |

| Aromatic H | 7.0 - 8.2 | Multiplet/Doublet |

| -OH | Variable | Broad Singlet |

| ¹³C NMR | ||

| C=O (Ester) | ~166 | - |

| C-OH | ~155-160 | - |

| Aromatic C | 115 - 135 | - |

| C≡N (Cyano) | ~117 | - |

| C (ipso-CN) | ~110 | - |

| -OCH₃ | ~52 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. Each functional group exhibits characteristic vibrational frequencies.

The key functional groups in the molecule are the hydroxyl (–OH), cyano (–C≡N), and ester carbonyl (C=O) groups. A broad absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, would indicate the O–H stretching vibration of the phenolic hydroxyl group. The C≡N stretch of the nitrile group is expected to produce a sharp, medium-intensity band in the region of 2220–2260 cm⁻¹. The C=O stretching vibration of the ester group will be visible as a strong, sharp absorption band around 1700–1730 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450–1600 cm⁻¹ region, while C–H stretching vibrations are found around 3000–3100 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O–H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C–H Stretch | 3000 - 3100 | Medium |

| Nitrile -C≡N | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Ester C=O | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | C–O Stretch | 1100 - 1300 | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₃), the monoisotopic mass is calculated to be 177.04259 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as protonated or sodiated adducts in positive ion mode, or as a deprotonated ion in negative ion mode. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for identification.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₉H₇NO₃]⁺ | 177.04204 |

| [M+H]⁺ | [C₉H₈NO₃]⁺ | 178.04987 |

| [M+Na]⁺ | [C₉H₇NNaO₃]⁺ | 200.03181 |

| [M-H]⁻ | [C₉H₆NO₃]⁻ | 176.03531 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, to illustrate the type of information obtained from such an analysis, the crystallographic data of a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, which also contains hydroxyl and cyano functional groups on aromatic rings, can be examined. nih.gov

Table 4: Illustrative Crystal Data for a Related Compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4776 (2) |

| b (Å) | 14.6318 (4) |

| c (Å) | 22.1867 (6) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2427.51 (11) |

| Z | 8 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In this compound, the hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group are potential hydrogen bond acceptors.

In the illustrative structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the packing is dictated by C—H⋯O and C—H⋯N interactions that form sheets. nih.gov These sheets are further connected into a three-dimensional network by C—H⋯π interactions. nih.gov For this compound, it is highly probable that strong O–H···N or O–H···O=C hydrogen bonds would be a dominant feature, organizing the molecules into chains or sheets, which are then held together by weaker van der Waals forces and potentially π-π stacking of the benzene (B151609) rings.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

For the example compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld analysis reveals that H···H contacts are the most significant, contributing 39.2% to the surface, followed by C···H/H···C (37.3%) and N···H/H···N (16.0%) contacts. nih.gov This quantitative breakdown is crucial for a detailed understanding of the forces stabilizing the crystal structure.

Table 5: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 39.2 |

| C···H / H···C | 37.3 |

| N···H / H···N | 16.0 |

| O···H / H···O | 8.3 |

| C···C | 6.2 |

Computational Chemistry and Theoretical Modeling of Methyl 4 Cyano 3 Hydroxybenzoate

Quantum Mechanical Studies (DFT, HF)

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its structure and electronic properties. DFT, which includes electron correlation effects at a manageable computational cost, and the ab initio HF method are standard tools for these analyses. dergipark.org.tr Studies on similar phenolic and cyano-substituted aromatic compounds often utilize these methods to build a comprehensive molecular profile. dergipark.org.trresearchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 4-cyano-3-hydroxybenzoate, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds, notably the C-O bond of the hydroxyl group and the C-C and C-O bonds associated with the methyl ester group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped. This analysis identifies the most stable conformers and the energy barriers between them. For instance, in related structures, the orientation of a methyl group relative to other parts of the molecule can define the most stable conformation. mdpi.com The planarity of the benzene (B151609) ring is typically maintained, while the hydroxyl and ester groups may rotate to find the most favorable positions, often stabilized by intramolecular hydrogen bonds, such as between the hydroxyl hydrogen and the carbonyl oxygen of the ester group. mdpi.com

Table 1: Representative Optimized Geometric Parameters for a Substituted Benzene Ring (Illustrative)

| Parameter | Bond/Angle | Typical Value (DFT) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (ester) | ~1.50 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (cyano) | ~1.45 Å | |

| C≡N (cyano) | ~1.16 Å | |

| Bond Angle | C-C-O (hydroxyl) | ~120° |

| C-O-H (hydroxyl) | ~109° | |

| O=C-O (ester) | ~124° |

Note: The values in the table are illustrative and based on typical results for similar functionalized benzene rings. Specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (E_gap), which is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer interactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the hydroxyl group, while the LUMO is likely distributed over the electron-withdrawing cyano and carbonyl groups.

Table 2: Illustrative Frontier Orbital Energies and Properties based on a Structurally Similar Compound (4-hydroxy-3-methylbenzoic acid)

| Parameter | Value | Reference |

| HOMO Energy | -6.51 eV | researchgate.net |

| LUMO Energy | -1.30 eV | researchgate.net |

| HOMO-LUMO Gap (E_gap) | 5.21 eV | researchgate.net |

Note: The data is for 4-hydroxy-3-methylbenzoic acid, a structurally related molecule, and serves as an example. The presence of a cyano group in place of a methyl group would influence these values.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

Red/Yellow Regions : These colors signify areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and are involved in hydrogen bonding as acceptors. For this compound, these regions are expected around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the cyano group. mdpi.comresearchgate.net

Blue Regions : This color indicates areas of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom of the hydroxyl group. chemrxiv.org

The MEP map provides a valuable guide to intermolecular interactions, showing how the molecule would interact with biological receptors or other chemical species. chemrxiv.orgnih.gov

Theoretical calculations using DFT and HF methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. These calculations are essential for assigning specific vibrational modes (stretches, bends, torsions) to the observed spectral bands. dergipark.org.tr

To improve the accuracy of the predicted frequencies, which are often systematically overestimated due to the harmonic approximation and basis set limitations, a scaling factor is typically applied. dergipark.org.tr For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile, the C=O stretching of the ester, and various aromatic ring vibrations. Anharmonic computations can provide even more accurate predictions, especially for overtones and combination bands. frontiersin.org The strong agreement between scaled theoretical frequencies and experimental data serves to confirm the optimized molecular structure. dergipark.org.trfrontiersin.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3600 - 3400 |

| Cyano (-C≡N) | C≡N stretch | ~2240 - 2230 frontiersin.org |

| Ester (-COOCH₃) | C=O stretch | ~1725 - 1705 |

| Aromatic Ring | C=C stretch | ~1600 - 1450 |

| Ester (-COOCH₃) | C-O stretch | ~1300 - 1200 |

Note: These are representative frequency ranges. The C≡N stretch value is based on high-accuracy calculations for benzonitrile. frontiersin.org Actual values depend on the specific molecular environment and computational method.

Thermochemical Calculations and Energetic Properties

Thermochemical calculations provide data on the stability and energy content of molecules. These properties are fundamental to understanding chemical reactions and equilibria.

Structure-Property Relationships in Thermochemistry

Molecular Dynamics and Docking Simulations

While specific molecular dynamics (MD) and docking studies centered exclusively on this compound are not prominent in the literature, the methodologies are widely used to study related molecules, providing a framework for how this compound would be investigated.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve identifying a target protein and computationally placing the molecule into the active site. The interactions would be governed by forces such as hydrogen bonding (from the hydroxyl and ester groups), π-π stacking (from the benzene ring), and electrostatic interactions.

For example, in studies of similar phenolic compounds as enzyme inhibitors, the hydroxyl group often acts as a key hydrogen bond donor or acceptor. The cyano group, with its linear geometry and electronegative nitrogen atom, can also participate in hydrogen bonding or dipole-dipole interactions. The methyl ester group adds both a potential hydrogen bond acceptor (the carbonyl oxygen) and a small hydrophobic region (the methyl group). A hypothetical docking study would quantify the binding affinity and identify the specific amino acid residues involved in these interactions, providing insight into the molecule's potential biological activity.

Conformational Behavior in Solvent Environments

The conformation of this compound, particularly the orientation of the hydroxyl and methyl ester groups, is expected to be influenced by the solvent environment. Molecular dynamics simulations can model the behavior of the molecule in different solvents, tracking its conformational changes over time.

In a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the hydroxyl and ester groups, stabilizing certain conformations. In a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl and adjacent functional groups might be more favored. A study on a related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, in a confined environment showed complex molecular dynamics, including reorientations around molecular axes. icm.edu.pl While not in solution, this indicates the type of dynamic behavior that can be expected and studied for this compound. The interplay between intramolecular forces and solvent interactions will determine the dominant conformational states, which is crucial for understanding its reactivity and ability to bind to a receptor.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are essential for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. Although no specific QSAR/QSPR models for this compound were found, the principles can be discussed in the context of this molecule.

Predictive Modeling for Biological Activities

A QSAR model for a series of compounds including this compound would aim to correlate its structural features with a specific biological activity (e.g., enzyme inhibition, antimicrobial activity). For instance, QSAR studies on p-hydroxybenzoate esters have shown that parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment can be correlated with antifungal activity. researchgate.net For this compound, descriptors representing its electronic properties (e.g., atomic charges, electrostatic potentials), steric properties (e.g., molecular volume, surface area), and hydrophobic character (e.g., logP) would be calculated.

These descriptors would then be used to build a mathematical model that could predict the activity of new, related compounds. The model would highlight which structural features are most important for the desired biological effect.

Molecular Descriptors and Statistical Methodologies (PCA, MLR, ANN)

To build a QSAR or QSPR model, a wide range of molecular descriptors are calculated for this compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, which describe how atoms are connected.

3D descriptors: Geometrical properties derived from the 3D structure, such as molecular surface area and volume.

Quantum chemical descriptors: Dipole moment, orbital energies (HOMO, LUMO), and atomic charges, which describe the electronic properties.

Once these descriptors are calculated, statistical methods are employed to find a correlation with the property of interest. Common methods include:

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important descriptors and visualize the relationships between compounds.

Multiple Linear Regression (MLR): A method to build a linear equation relating the most significant descriptors to the activity or property.

Artificial Neural Networks (ANN): A more complex, non-linear modeling technique that can capture more intricate relationships between structure and activity.

These methodologies, while not specifically applied to this compound in the available literature, represent the standard approach for computationally assessing its potential biological and physicochemical properties.

Biological and Pharmacological Investigations of Methyl 4 Cyano 3 Hydroxybenzoate and Its Analogues

Medicinal Chemistry Applications and Drug Discovery Potential

The utility of Methyl 4-cyano-3-hydroxybenzoate in the pharmaceutical sciences is multifaceted, ranging from its use as a foundational structure for new drugs to its role in ensuring the quality of pharmaceutical products.

Scaffold for Novel Therapeutic Agents

This compound serves as a crucial scaffold in the development of novel therapeutic agents. biosynth.com Its structure is a key component in the synthesis of various biologically active compounds. For instance, it is an important intermediate in the creation of Febuxostat, a medication used for the chronic management of hyperuricemia in patients with gout. tdcommons.org The synthesis of analogues of this compound, such as those involving the modification of the hydroxyl and cyano groups, allows for the exploration of a wide range of chemical space, potentially leading to the discovery of new drugs with improved efficacy and selectivity. The preparation of related compounds like methyl 3-cyano-4-hydroxybenzoate further expands the library of potential drug candidates. google.comwipo.int

Impurity Profiling in Pharmaceutical Development

In the context of pharmaceutical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. nih.gov Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, or interaction with other components of the formulation. ijpsr.com this compound can be considered a potential impurity or a starting material in the synthesis of certain pharmaceuticals. Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines regarding the identification and quantification of impurities in drug products. nih.gov Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and characterize such impurities. nih.govbldpharm.com The presence and level of any impurity, including potentially unreacted this compound or its derivatives, must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product. ijpsr.com

Antimicrobial Activity Studies

The investigation into the antimicrobial properties of this compound and its related structures has revealed potential applications in combating microbial growth.

Antibacterial Efficacy

While direct studies on the antibacterial efficacy of this compound are not extensively documented in the provided results, research on structurally related compounds offers some insights. For example, derivatives of 2-cyano-3-(2'-furyl)propenic acid have demonstrated low to moderate antibacterial activity against bacteria such as Escherichia coli and Bacillus subtilis. nih.gov The biological effect of these compounds is influenced by the nature of substituents on the furan (B31954) ring. nih.gov This suggests that modifications to the core structure of this compound could potentially lead to derivatives with enhanced antibacterial properties.

Antifungal Efficacy

Similar to its antibacterial profile, the direct antifungal efficacy of this compound is an area requiring more specific research. However, studies on analogous compounds provide valuable information. For instance, derivatives of 2-cyano-3-(2'-furyl)propenic acid have shown inhibitory effects against various fungi, including Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger, at concentrations above 40 μmol/L. nih.gov Another related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has exhibited significant antifungal activity against Candida albicans and has shown a synergistic effect when combined with the commercial antifungal drug fluconazole. researchgate.net These findings suggest that the structural motifs present in and related to this compound could be a promising starting point for the development of new antifungal agents.

Enzyme Interactions and Biochemical Pathways

The metabolic fate and enzyme interactions of compounds structurally related to this compound have been a subject of scientific inquiry. For example, the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d has been studied in detail. nih.gov This bacterium metabolizes the compound through a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate (B1242333) hydratase. nih.gov While this study focuses on a related amine-substituted compound, it provides a framework for understanding the potential biochemical pathways that could be involved in the degradation of this compound in biological systems. The cyano and hydroxyl groups on the benzene (B151609) ring of this compound are sites for potential enzymatic modification, which could influence its biological activity and metabolism.

**Bi

Environmental Studies and Ecotoxicological Implications

Degradation Pathways and Persistence in Environmental Matrices

The environmental persistence of Methyl 4-cyano-3-hydroxybenzoate is determined by its susceptibility to microbial degradation, hydrolysis, and photolysis. The primary route of microbial degradation for benzonitrile herbicides, which share the core benzonitrile structure, involves the enzymatic hydrolysis of the nitrile group. nih.govresearchgate.netnih.gov This process typically leads to the formation of the corresponding benzoic acid derivative. For instance, soil actinobacteria have been shown to hydrolyze bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) to 3,5-dibromo-4-hydroxybenzoic acid. researchgate.netnih.gov By analogy, a plausible initial step in the biodegradation of this compound would be the hydrolysis of the nitrile group to a carboxylic acid, yielding 3-carboxy-4-hydroxybenzoic acid methyl ester. Subsequently, the ester group may be hydrolyzed.

Aromatic nitriles can also undergo photodegradation, although the rates and products are highly dependent on the specific structure and environmental conditions. acs.orgrsc.org The presence of chromophores in the molecule suggests that it may absorb sunlight, potentially leading to photochemical transformations in aquatic environments.

Ecotoxicity Assessments and Environmental Fate Modeling

Environmental fate modeling can provide estimates of the partitioning of a chemical in different environmental compartments. Key parameters for such models include the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure. While specific data for this compound is scarce, the log Kow for the related compound 4-cyanophenol is 1.60, suggesting a moderate potential for partitioning to organic matter in soil and sediment. nih.gov The log Kow for benzonitrile is 1.56. nih.gov

Direct toxicity data for this compound on the ciliate protozoan Tetrahymena pyriformis are not available. However, extensive research has been conducted on the toxicity of various phenols to this organism, leading to the development of Quantitative Structure-Activity Relationships (QSARs). nih.govnih.govejbiotechnology.info These models predict toxicity based on molecular descriptors such as the octanol-water partition coefficient (log P) and electronic parameters like the energy of the lowest unoccupied molecular orbital (Elumo), which relates to the compound's electrophilicity. nih.gov

For a diverse set of phenols, a strong correlation between toxicity to T. pyriformis and these two parameters has been established. nih.gov This suggests that the toxicity of this compound to T. pyriformis would likely be influenced by its hydrophobicity, governing its ability to partition into biological membranes, and its potential to act as an electrophile. Given that 4-hydroxybenzonitrile has been shown to be toxic, it is plausible that this compound would also exhibit toxicity to this and other aquatic microorganisms. frontiersin.org

Table 1: Ecotoxicity Data for Structurally Related Compounds

| Compound | Organism | Endpoint | Value |

| 4-Cyanophenol | Not Specified | - | Environmental Toxin mdpi.com |

| Bromoxynil | Not Specified | - | Herbicide researchgate.net |

| Ioxynil | Not Specified | - | Herbicide researchgate.net |

This table is illustrative and highlights the known toxicity of structurally similar compounds due to the lack of direct data for this compound.

Bioaccumulation Potential and Mobility Studies

The bioaccumulation potential of an organic compound is primarily related to its hydrophobicity, often estimated by the octanol-water partition coefficient (log Kow), and its rate of metabolic transformation and elimination by organisms. nih.gov A high log Kow value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms.

For the related compound 4-cyanophenol, the log Kow is 1.60. nih.gov This value is below the general threshold of concern for significant bioaccumulation (typically log Kow > 3). This suggests that this compound is also likely to have a low to moderate potential for bioaccumulation in aquatic organisms. The presence of the polar hydroxyl and ester functional groups would likely limit its partitioning into lipids.

The mobility of this compound in the environment will be governed by its water solubility and its tendency to adsorb to soil and sediment particles. The water solubility of 4-cyanophenol is 8.98 g/L, indicating it is mostly soluble in water. nih.gov Benzonitrile is expected to have moderate mobility in soil. nih.gov The functional groups on this compound, particularly the hydroxyl group, could participate in hydrogen bonding with soil organic matter and clay surfaces, which would retard its movement through the soil profile. Conversely, its water solubility would facilitate its transport in surface water and groundwater. The mobility of the benzonitrile herbicide dichlobenil is influenced by its strong adsorption to organic matter. researchgate.net

Table 2: Physicochemical Properties of Structurally Related Compounds for Environmental Fate Assessment

| Compound | Log Kow | Water Solubility (g/L) | Mobility in Soil | Bioaccumulation Potential |

| 4-Cyanophenol | 1.60 nih.gov | 8.98 nih.gov | Moderate to High | Low |

| Benzonitrile | 1.56 nih.gov | Slightly Soluble nih.gov | Moderate nih.gov | Low |

This table provides data for related compounds to infer the potential environmental behavior of this compound.

Conclusion and Future Directions in Methyl 4 Cyano 3 Hydroxybenzoate Research

Summary of Current Academic Understandings

Methyl 4-cyano-3-hydroxybenzoate, a distinct aromatic ester with the chemical formula C₉H₇NO₃, is an organic compound that has garnered interest in specific areas of chemical research. cymitquimica.comambeed.comaromsyn.com Its structure, featuring a benzoate (B1203000) core with cyano and hydroxyl group substitutions at the 4- and 3-positions respectively, gives rise to its unique chemical properties and reactivity.

Current academic understanding of this compound is primarily centered on its role as a chemical intermediate and its fluorescent properties. One of the key documented methods for its preparation involves the reaction of a corresponding iodide precursor with zinc(II) cyanide in the presence of a palladium catalyst. google.com This synthetic route highlights its utility in introducing a cyano group into a benzene (B151609) ring, a common strategy in the synthesis of more complex molecules.

Another notable aspect of this compound is its characterization as a fluorescent substance. Research has shown that it can be formed through the sonochemical hydroxylation of methyl p-cyanobenzoate. oup.com This process, induced by ultrasound in an aqueous medium, leads to the formation of hydroxylated derivatives, including this compound, which exhibit fluorescence. oup.com

The presence of the cyano and hydroxyl functional groups makes it a candidate for various chemical transformations, including nucleophilic substitutions and condensation reactions. The hydroxyl group can also participate in hydrogen bonding, which influences its physical properties. cymitquimica.com

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 6520-87-2 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. |

This table presents a summary of the key properties of this compound.

Unexplored Research Avenues and Methodological Challenges

Despite the existing knowledge, significant research avenues for this compound remain unexplored, particularly when compared to its more extensively studied isomer, Methyl 3-cyano-4-hydroxybenzoate. The current body of literature lacks comprehensive studies dedicated to optimizing the synthesis of this compound. While a specific palladium-catalyzed cyanation reaction has been documented, there is a need for the exploration of alternative, more efficient, and scalable synthetic methodologies. google.com

A significant methodological challenge lies in the separation and purification of this compound from reaction mixtures, especially in processes like sonochemical hydroxylation where multiple isomers can be formed. oup.com The development of selective analytical techniques and purification protocols is crucial for obtaining high-purity material for further research and application.

The full scope of the chemical reactivity of this compound is yet to be elucidated. Systematic studies on its reactions, including the reactivity of the cyano and hydroxyl groups under various conditions, would provide a deeper understanding of its chemical behavior and expand its utility as a building block in organic synthesis.

Furthermore, there is a notable absence of in-depth investigations into the biological activities of this specific isomer. While its potential as a pharmaceutical intermediate has been suggested, dedicated studies to screen for a broader range of pharmacological effects are warranted. cymitquimica.comgoogle.com

Prospective Applications and Interdisciplinary Research Opportunities

The unique structural features of this compound open up several prospective applications and opportunities for interdisciplinary research.

Its documented use as an intermediate in the synthesis of carbamoyl-type benzofuran (B130515) derivatives points towards its potential in medicinal chemistry. google.com These benzofuran derivatives have been investigated for their potential as antithrombotic agents, suggesting that this compound could be a key starting material for the development of new therapeutics for cardiovascular diseases. google.com This presents an opportunity for collaboration between organic chemists and pharmacologists to design and synthesize novel drug candidates.

The fluorescent properties of this compound suggest its potential application in the development of fluorescent probes and sensors. oup.com Further research could focus on enhancing its quantum yield and tuning its emission wavelength through chemical modification. This could lead to applications in analytical chemistry, materials science, and biomedical imaging, fostering collaboration between chemists, materials scientists, and biologists.

Given its aromatic structure and functional groups, there is also potential for its use in the synthesis of novel agrochemicals and functional materials. cymitquimica.com Investigations into its herbicidal, fungicidal, or insecticidal properties could be a fruitful area of interdisciplinary research involving chemists and agricultural scientists.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 4-cyano-3-hydroxybenzoate?

Methodological Answer:

A common approach involves coupling a hydroxyl-substituted benzoic acid derivative with a methyl ester precursor. Key steps include:

- Esterification : Reacting 4-cyano-3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

- Cyano Group Introduction : Using nitrile-forming reagents (e.g., CuCN in DMF) or via nucleophilic substitution of halogenated intermediates .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Validate purity via HPLC (C18 column, 80:20 water:acetonitrile mobile phase) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .

- Ambiguity Resolution : Compare observed bond lengths (e.g., C≡N: ~1.15 Å) and angles with DFT-optimized models. Address disorder in the cyano group using PART instructions in SHELXL .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR :

- IR Spectroscopy : Identify O–H stretch (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching theoretical molecular weight (C₉H₇NO₃: 177.16 g/mol) .

Advanced: How do solvent polarity and temperature affect regioselectivity in cyano group installation?

Methodological Answer:

- Polar Solvents (e.g., DMF) : Promote SN2 mechanisms, favoring cyano substitution at para positions due to reduced steric hindrance.

- Nonpolar Solvents (e.g., toluene) : Favor radical pathways, leading to ortho/meta substitution under UV initiation .

- Temperature Effects : Higher temperatures (>80°C) accelerate side reactions (e.g., ester hydrolysis). Optimize at 60–70°C with catalytic CuI (0.1 equiv) to enhance yield .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of fine powders (risk: respiratory irritation) .

- Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at 4°C. Monitor stability via periodic HPLC analysis to detect degradation (e.g., hydrolysis to 4-cyano-3-hydroxybenzoic acid) .

Advanced: How can computational models predict substituent effects on the benzoate core?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- SAR Studies : Correlate Hammett σ values of substituents (e.g., –CN, –OH) with experimental pKa (measured via potentiometric titration) to assess electronic effects .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.